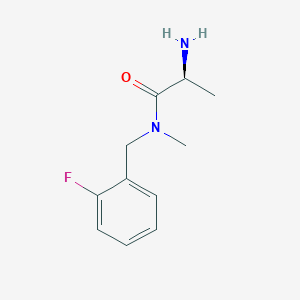

(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide is a chiral amide compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural features, including a fluorobenzyl substituent and a stereocenter, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in research.

Chemical Structure and Properties

- Molecular Formula : C12H14F1N1O1

- Molecular Weight : Approximately 221.25 g/mol

The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially modulating synaptic transmission.

- Receptor Modulation : It acts as a ligand for various receptors, influencing signaling pathways related to neurological functions.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In studies involving animal models:

- It demonstrated significant efficacy in the maximal electroshock (MES) seizure model.

- The compound's activity was comparable to established antiepileptic drugs, suggesting its potential as a therapeutic agent for epilepsy.

| Study | Model Used | Efficacy |

|---|---|---|

| MES Seizure Test | Comparable to phenytoin | |

| 6 Hz Seizure Model | Significant seizure protection |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Against Bacteria : It showed moderate antibacterial activity against Gram-positive and Gram-negative strains.

- Against Fungi : Preliminary results indicate antifungal activity, although further studies are needed to quantify this effect.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that it may protect neuronal cells from oxidative stress-induced damage, further supporting its therapeutic potential in neurological disorders.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide has been extensively studied for its anticonvulsant properties. Research indicates that compounds within the same family, particularly those with modifications at the N-benzyl position, exhibit pronounced anticonvulsant activity in animal models.

- Mechanism of Action : The compound is believed to modulate sodium channels, promoting slow inactivation and thus reducing neuronal excitability. This mechanism is crucial for its effectiveness in treating epilepsy and other seizure disorders .

- Comparative Efficacy : In studies involving maximal electroshock seizure (MES) tests, this compound demonstrated efficacy comparable to established antiepileptic drugs such as phenytoin and phenobarbital, with effective doses (ED50) reported around 10-14 mg/kg in various models .

Pain Management

Beyond its anticonvulsant properties, this compound has shown potential in managing neuropathic pain. It has been tested in models of formalin-induced pain, where it provided significant attenuation of pain responses . The ability to alleviate pain while also controlling seizures makes it a dual-action candidate for clinical development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the N-benzyl position significantly influence the anticonvulsant activity of related compounds. Electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it . This insight is critical for designing more effective derivatives.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its analogs:

- Study on Anticonvulsant Efficacy : In a comparative study involving multiple derivatives, (S)-2-amino compounds exhibited superior anticonvulsant effects relative to traditional treatments, indicating their potential as new therapeutic agents for epilepsy .

- Pharmacokinetic Profile : Research on pharmacokinetics has shown that the compound is rapidly absorbed with a moderate volume of distribution and favorable bioavailability profiles in animal models, making it a promising candidate for further clinical trials .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRVLLLMZITGPI-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.